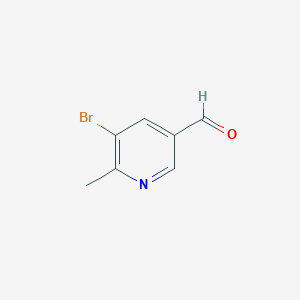

5-Bromo-6-methyl-3-pyridinecarboxaldehyde

Description

Properties

IUPAC Name |

5-bromo-6-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5-7(8)2-6(4-10)3-9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKBWADWPYRVJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704398 | |

| Record name | 5-Bromo-6-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174028-20-6 | |

| Record name | 5-Bromo-6-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

5-Bromo-6-methyl-3-pyridinecarboxaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. It can undergo several chemical transformations, including:

- Oxidation : Converts to 5-Bromo-6-methyl-3-pyridinecarboxylic acid.

- Reduction : Forms 5-Bromo-6-methyl-3-pyridinecarboxylic alcohol.

- Substitution Reactions : Reacts with nucleophiles to yield various substituted pyridine derivatives.

These reactions highlight its versatility as a synthetic precursor in organic chemistry.

Biological Applications

Enzyme Inhibitors and Drug Discovery

The compound has been investigated for its potential role in drug discovery, particularly as an enzyme inhibitor. Studies have shown that it can bind to specific enzymes, thereby modulating their activity. This property is particularly relevant in the development of pharmaceuticals targeting various diseases .

Case Study: Enzyme Inhibition

Research indicates that derivatives of this compound can inhibit key enzymes involved in metabolic pathways. For instance, its derivatives have been evaluated for anti-thrombolytic activity and biofilm inhibition, demonstrating potential therapeutic applications against bacterial infections and thrombotic disorders .

Industrial Applications

Agrochemicals and Dyes

In the industrial sector, this compound is utilized in the production of agrochemicals and dyes. Its ability to participate in chemical reactions that yield colorants makes it valuable for the dye manufacturing industry.

Mechanism of Action

The mechanism by which 5-Bromo-6-methyl-3-pyridinecarboxaldehyde exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

5-Bromo-3-pyridinecarboxaldehyde (CAS: 143779-51-7; C₆H₄BrNO)

- Key Differences : Lacks the methyl group at position 5.

- Applications : Widely used in the synthesis of pyridine-based ligands and pharmaceuticals, such as kinase inhibitors .

3-Bromo-5-Methoxypyridine (CAS: 50720-12-2; C₆H₆BrNO)

- Key Differences : Substitutes the carboxaldehyde group (position 3) with a methoxy group.

- Properties : The methoxy group enhances electron density on the pyridine ring, altering its reactivity in electrophilic substitution reactions.

- Applications : Serves as a precursor in agrochemicals and heterocyclic drug synthesis .

5-Bromo-6-Methoxypyridine-3-carboxylic Acid (CAS: 1186194-46-6; C₇H₆BrNO₃)

- Key Differences : Replaces the carboxaldehyde with a carboxylic acid group and substitutes methyl with methoxy.

- Properties : The carboxylic acid group increases polarity, improving solubility in aqueous media.

- Applications : Utilized in peptide coupling reactions and as a building block for bioactive molecules .

6-Bromo-3-pyridinecarboxaldehyde (CAS: 149806-06-4; C₆H₄BrNO)

- Key Differences : Bromine at position 6 instead of 5, with the aldehyde at position 3.

- Properties : Positional isomerism affects electronic distribution; bromine at position 6 may direct electrophiles to different ring positions.

- Applications : Intermediate in synthesizing antiviral agents and fluorescent dyes .

Substituent Modifications

5-Bromo-6-methoxypyridine-3-carboxamide (CAS: 1261079-59-7; C₇H₇BrN₂O₂)

Research Findings and Trends

- Reactivity : The methyl group in 5-Bromo-6-methyl-3-pyridinecarboxaldehyde provides steric shielding, slowing reactions at C6 but stabilizing intermediates in multi-step syntheses .

- Synthetic Utility : Carboxaldehyde-containing analogs are preferred for cross-coupling reactions (e.g., Suzuki-Miyaura), while methoxy or carboxamide derivatives are used in nucleophilic substitutions .

Biological Activity

5-Bromo-6-methyl-3-pyridinecarboxaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available data on its biological properties, including anticancer effects, enzyme inhibition, and other pharmacological activities.

This compound (CAS 1174028-20-6) is characterized by the following chemical structure:

- Molecular Formula : C7H6BrN1O

- Molecular Weight : 200.03 g/mol

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In a study examining various thiosemicarbazone derivatives, it was found that this compound exhibited significant cytotoxicity against several human tumor cell lines. The IC50 values ranged from 3.36 to 21.35 μM, indicating a potent antiproliferative effect compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

| Cell Line | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| M14 | 3.36 | 1.82 |

| HuTu80 | 21.35 | N/A |

| MCF7 | N/A | N/A |

2. Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes, which may contribute to its biological activity. In particular, it has been shown to inhibit certain nicotinamidase enzymes in Caenorhabditis elegans, suggesting potential applications in metabolic regulation . The kinetic parameters for enzyme inhibition were determined using a GDH coupled assay, revealing significant interaction with nicotinamide concentrations.

3. Antimicrobial Activity

The compound also demonstrates antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents. Preliminary studies indicate that it may inhibit the growth of various bacterial strains, although detailed mechanisms and efficacy need further exploration.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

- Anticancer Evaluation : A study reported that this compound showed promising results against human cancer cell lines, suggesting its potential as a lead compound for drug development .

- Enzyme Interaction Studies : Kinetic studies provided insights into how this compound interacts with metabolic enzymes, which could lead to therapeutic applications in metabolic disorders .

- Comparative Analysis : A comparative analysis with other pyridine derivatives indicated that this compound possesses superior biological activity, particularly in inhibiting cell proliferation .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position undergoes palladium-catalyzed cross-coupling with arylboronic acids. This reaction is critical for constructing biaryl systems, as demonstrated in structurally related pyridine derivatives .

| Reaction Parameters | Details |

|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |

| Base | Potassium phosphate (K₃PO₄) |

| Solvent | Ethanol/water or dimethylformamide (DMF) |

| Temperature | 80–100°C |

| Yield Range | 60–85% (depending on boronic acid substituents) |

Example Reaction :

5-Bromo-6-methyl-3-pyridinecarboxaldehyde + Phenylboronic acid → 5-Phenyl-6-methyl-3-pyridinecarboxaldehyde .

Key Mechanistic Steps :

-

Oxidative addition of Pd(0) to the C–Br bond.

-

Transmetallation with the boronic acid.

Nucleophilic Addition at the Aldehyde Group

The aldehyde functionality participates in nucleophilic additions, forming secondary alcohols or imines under controlled conditions .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Grignard Addition | RMgX (R = alkyl/aryl), THF, 0°C to RT | Secondary alcohol derivatives |

| Hydride Reduction | NaBH₄ or LiAlH₄, ethanol, RT | 6-Methyl-3-pyridinemethanol |

| Condensation with Amines | Primary amines, ethanol, reflux | Schiff bases (imines) |

Notes :

-

The electron-withdrawing pyridine ring enhances the electrophilicity of the aldehyde, facilitating nucleophilic attack.

-

Steric hindrance from the 6-methyl group may slow reactions with bulky nucleophiles .

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom can be replaced via SNAr under strongly basic conditions, though activation by electron-withdrawing groups is required .

| Reaction | Conditions | Product |

|---|---|---|

| Methoxylation | NaOMe, CuI, DMF, 120°C | 5-Methoxy-6-methyl-3-pyridinecarboxaldehyde |

| Amination | NH₃ (aq.), CuBr, 100°C | 5-Amino-6-methyl-3-pyridinecarboxaldehyde |

Limitations :

-

Low reactivity due to moderate electron deficiency of the pyridine ring.

-

Harsh conditions (elevated temperatures, strong bases) are typically required .

Oxidation and Reduction Reactions

The aldehyde group can be selectively oxidized or reduced without affecting the bromine substituent.

| Transformation | Reagents | Outcome |

|---|---|---|

| Oxidation to Carboxylic Acid | KMnO₄, H₂O, 80°C | 5-Bromo-6-methylnicotinic acid |

| Reduction to Alcohol | NaBH₄, MeOH, 0°C | 6-Methyl-3-pyridinemethanol |

Mechanistic Insight :

-

Oxidation proceeds via radical intermediates in acidic aqueous media.

-

Reduction with NaBH₄ is stereospecific and preserves the pyridine ring integrity.

Metal-Halogen Exchange Reactions

The bromine atom can undergo exchange with organometallic reagents, enabling further functionalization .

| Reagent | Conditions | Product |

|---|---|---|

| n-BuLi | THF, −78°C | Lithiated intermediate for C–C coupling |

| Grignard Reagents | RMgX, −20°C to RT | Alkylated pyridine derivatives |

Application Example :

Lithiation followed by quenching with electrophiles (e.g., CO₂) yields carboxylated products .

Cycloaddition and Heterocycle Formation

The aldehyde group participates in condensation reactions to form fused heterocycles.

| Reaction | Partners | Product |

|---|---|---|

| Knoevenagel Condensation | Malononitrile, piperidine catalyst | Cyanopyridine derivatives |

| Paal-Knorr Synthesis | 1,3-Diketones, acid catalyst | Pyrrole-fused pyridines |

Key Consideration :

-

The electron-deficient pyridine ring directs regioselectivity in cycloadditions.

Photochemical Reactions

Under UV light, the C–Br bond undergoes homolytic cleavage, generating aryl radicals for polymerization or cross-coupling .

Conditions :

-

Solvent: Benzene or acetonitrile.

-

Wavelength: 254 nm.

Application :

Radical-initiated C–H functionalization of alkanes or alkenes .

Preparation Methods

Synthesis Using 3,5-Dibromopyridine

One method for synthesizing 5-Bromo-3-pyridinecarboxaldehyde involves using 3,5-dibromopyridine as a raw material. This method involves exchanging 3,5-dibromopyridine with butyllithium bromide under ultra-low temperature conditions, specifically at -78°C, to yield 5-Bromo-3-pyridinecarboxaldehyde. An alternative approach uses 3,5-dibromopyridine combined with butyllithium and n-butylmagnesium chloride at -15°C.

Utilizing 2-Picoline as a Precursor

The preparation method involves several steps, starting with 2-picoline. The reaction process includes chlorination using three chlorine isocyanates as the chlorinating agent. The reaction ratio and time are controlled to manage the product at a chloro stage. Sodium hypochlorite is used as an oxidant with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst, ensuring a mild and complete oxidation with minimal waste. The total recovery is high, and production costs are low, facilitating industrial-scale production.

- React 2-picoline with three chlorine isocyanates in a halohydrocarbon solvent, such as methylene dichloride, chloroform, or 1,2-ethylene dichloride, in the presence of benzamide.

- Maintain the mole proportion of 2-picoline to three chlorine isocyanates at 1:1.08.

- Add three chlorine isocyanates dropwise to the mixing solutions of 2-picoline, halohydrocarbon, and benzamide over 1 hour.

- Warm to reflux at 40–90°C for 2–3 hours.

- Cool the reaction mixture after completion, filter the reacting liquid, and wash the filter residue with chloroform to merge the washings.

- Wash the organic phase with a saturated sodium carbonate solution, extract the water layer with chloroform, and merge the organic phases.

- Evaporate the solvent under reduced pressure to obtain 2-chloromethylpyridine.

Preparation of 2-chloromethylpyridine (3) :

- In a 250mL three-necked flask, combine 2-picoline (33g, 0.35mol), trichloromethane (125mL), and benzamide (1.5g, 12.3mmol).

- Heat to reflux and add chlorinating agent three chlorine isocyanates (90g, 0.38mol) over 1 hour, then continue to reflux at 40°C for 2 hours.

- After confirming the conversion to 2-chloromethylpyridine via thin-layer chromatography, cool the mixture and filter the reacting liquid, washing the filter residue with chloroform (2 * 100mL) and combine washings.

- Wash the organic phase with saturated sodium carbonate solution, separate the layers (2 * 50mL), and remove the solvent under reduced pressure to yield 2-chloromethylpyridine (42.4g, 95% yield).

Alternative Preparation of 2-chloromethylpyridine (3) :

- In a 250mL three-necked flask, combine 2-picoline (33g, 0.35mol), 1,2-ethylene dichloride (125mL), and benzamide (1.5g, 12.3mmol).

- Heat to reflux and add chlorinating agent three chlorine isocyanates (90g, 0.38mol) over 1 hour, then continue to reflux at 60°C for 3 hours.

- After confirming the conversion to 2-chloromethylpyridine via thin-layer chromatography, cool the mixture and filter the reacting liquid, washing the filter residue with chloroform (2 * 100mL) and combine washings.

- Wash the organic phase with saturated sodium carbonate solution, separate the layers (2 * 50mL), and remove the solvent under reduced pressure to yield 2-chloromethylpyridine (40.1g, 90% yield).

Q & A

Q. What are the recommended synthetic routes for 5-bromo-6-methyl-3-pyridinecarboxaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound (CAS: 1174028-20-6) can be inferred from analogous pyridinecarboxaldehyde derivatives. For example:

- Direct bromination : Introduce bromine at the 5-position of a pre-functionalized pyridine scaffold. Methyl and aldehyde groups must be protected during bromination to avoid side reactions .

- Cross-coupling : Use Suzuki-Miyaura coupling to install the methyl or bromo group, leveraging palladium catalysts. Reaction optimization (e.g., temperature, solvent, ligand choice) is critical for regioselectivity .

- Oxidation : Convert a 3-hydroxymethyl group to an aldehyde using oxidizing agents like MnO₂ or Dess-Martin periodinane.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Identify the aldehyde proton (δ 9.8–10.2 ppm) and methyl group (δ 2.5–2.7 ppm). Coupling patterns confirm pyridine ring substitution .

- ¹³C NMR : Aldehyde carbon appears at δ 190–200 ppm; brominated carbons show deshielding (δ 120–140 ppm).

- X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELX software for structure refinement .

- HPLC-MS : Confirm purity and molecular ion peak (expected m/z: 201.03 for C₇H₆BrNO⁺).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model electron density maps. The bromine atom at the 5-position creates an electron-deficient ring, favoring NAS at the 2- or 4-positions .

- Hammett Analysis : Correlate substituent effects (methyl and aldehyde) with reaction rates. Methyl groups are mildly electron-donating, potentially reducing NAS efficiency .

- Case Study : Compare with 6-bromo-3-pyridinecarboxaldehyde (CAS: 149806-06-4), where the aldehyde group at position 3 directs substitution to position 2 .

Q. How can contradictory data on regioselectivity in cross-coupling reactions be resolved?

Methodological Answer: Contradictions often arise from competing electronic and steric effects:

- Electronic Effects : Use Hammett σ constants to predict directing behavior. The aldehyde group is meta-directing, but bromine’s electron-withdrawing nature may override this .

- Steric Maps : Generate steric maps (e.g., using SambVca) to assess accessibility of reaction sites.

- Experimental Validation : Synthesize model compounds (e.g., 5-bromo-3-methylpyridine-2-carboxylic acid derivatives) and compare coupling outcomes .

Q. What strategies mitigate decomposition of the aldehyde group during storage or reaction?

Methodological Answer:

- Stabilization : Store under inert gas (N₂/Ar) at –20°C. Use stabilizers like BHT (butylated hydroxytoluene) to prevent oxidation.

- Protection : Temporarily convert the aldehyde to an acetal or imine during harsh reactions (e.g., Grignard additions).

- Case Study : Ethyl 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 41598-77-0) uses an ester group to stabilize the core structure during synthesis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

Methodological Answer:

- Purity Assessment : Re-analyze samples via HPLC to rule out impurities. Commercial samples (e.g., BLD Pharm, >97% purity) may vary by supplier .

- Crystallographic Validation : Resolve structural ambiguities using X-ray data refined with SHELXL .

- Literature Comparison : Cross-reference with analogs like 5-bromo-3-methylpyridine-2-carboxylic acid (CAS: 20826-04-4), where melting points are well-documented .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.